molecular formula C11H12IN5 B13059193 N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine

Katalognummer: B13059193
Molekulargewicht: 341.15 g/mol
InChI-Schlüssel: NQYLEDBMWDVNDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a pyrazole ring. The presence of iodine and methyl groups on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the pyrazole ring followed by its iodination and subsequent coupling with a pyrimidine derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-Cyclopropyl-4-(4-iodo-1-methyl-1H-pyrazol-5-YL)pyrimidin-2-amine include other pyrazole and pyrimidine derivatives, such as:

  • 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Imidazole and indole derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C11H12IN5

Molekulargewicht

341.15 g/mol

IUPAC-Name

N-cyclopropyl-4-(4-iodo-2-methylpyrazol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H12IN5/c1-17-10(8(12)6-14-17)9-4-5-13-11(16-9)15-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,15,16)

InChI-Schlüssel

NQYLEDBMWDVNDT-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C=N1)I)C2=NC(=NC=C2)NC3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.